molecular formula C26H37N3O2 B11641589 1-(1-Benzylpiperidin-4-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B11641589
M. Wt: 423.6 g/mol
InChI Key: OJDQHBZQGYOBQA-UHFFFAOYSA-N
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Description

1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a substituted phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Substitution Reaction: The benzylpiperidine is then subjected to a substitution reaction with 3-ethoxy-4-methoxybenzyl chloride in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: Studies have focused on its interaction with various receptors in the brain, aiming to understand its effects on neurotransmission.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the ethoxy and methoxy substituents on the phenyl ring.

    1-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine: Contains only the methoxy substituent on the phenyl ring.

    1-(1-benzylpiperidin-4-yl)-4-(3-ethoxyphenyl)piperazine: Contains only the ethoxy substituent on the phenyl ring.

Uniqueness

1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring

Properties

Molecular Formula

C26H37N3O2

Molecular Weight

423.6 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H37N3O2/c1-3-31-26-19-23(9-10-25(26)30-2)21-28-15-17-29(18-16-28)24-11-13-27(14-12-24)20-22-7-5-4-6-8-22/h4-10,19,24H,3,11-18,20-21H2,1-2H3

InChI Key

OJDQHBZQGYOBQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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